
4-Methyl-L-leucine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-L-leucine-d3 is a deuterated derivative of the amino acid leucine. It is characterized by the substitution of three hydrogen atoms with deuterium atoms at the methyl group. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies and other biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-L-leucine-d3 typically involves the incorporation of deuterium into the leucine molecule. One common method is the catalytic hydrogenation of 4-Methyl-L-leucine in the presence of deuterium gas. This process replaces the hydrogen atoms in the methyl group with deuterium atoms. The reaction conditions often include a palladium or platinum catalyst and a controlled atmosphere of deuterium gas.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The use of deuterium gas and catalysts is optimized to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-L-leucine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to the amino acid form.
Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Regeneration of the amino acid.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
4-Methyl-L-leucine-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Tracking metabolic pathways and understanding the role of leucine in various biological processes.
Protein Synthesis Research: Investigating the incorporation of leucine into proteins and its effects on protein structure and function.
Medical Research: Studying the role of leucine in diseases such as cancer and metabolic disorders.
Industrial Applications: Used in the production of labeled compounds for pharmaceutical research and development.
Mécanisme D'action
The mechanism of action of 4-Methyl-L-leucine-d3 involves its incorporation into metabolic pathways where leucine plays a critical role. The deuterium labeling allows for precise tracking of the compound within cells. The primary molecular target is the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism. The activation of mTORC1 by leucine and its derivatives involves cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent signaling events .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucine: The non-deuterated form of leucine.
D-Leucine: The enantiomer of L-leucine.
α-Methyl-L-leucine: A derivative with a methyl group at the α-position.
L-β-Homoleucine: A leucine derivative with modifications on the β-carbon.
Uniqueness of 4-Methyl-L-leucine-d3
This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research applications where understanding the detailed metabolic fate of leucine is crucial. The deuterium atoms provide a distinct mass difference, enabling accurate detection using mass spectrometry and other analytical techniques.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
148.22 g/mol |
Nom IUPAC |
(2S)-2-amino-5,5,5-trideuterio-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1/i1D3 |
Clé InChI |
LPBSHGLDBQBSPI-MQBGRFPLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C)(C)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)(C)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


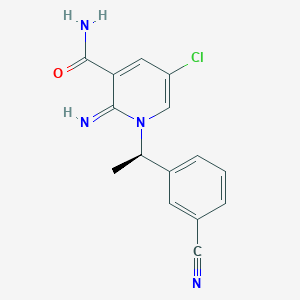
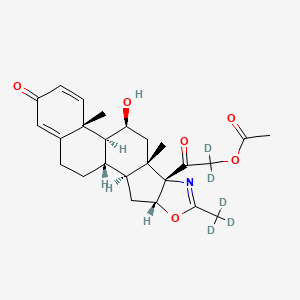
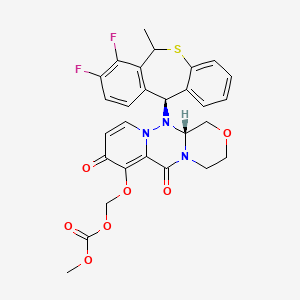

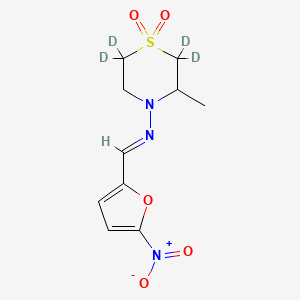
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
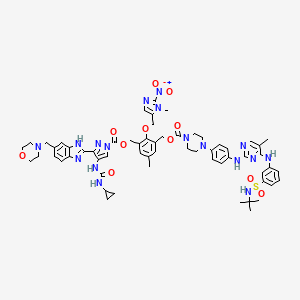
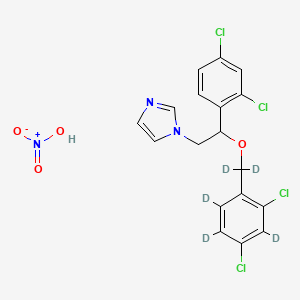
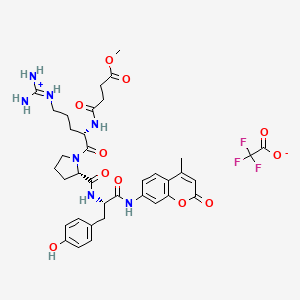

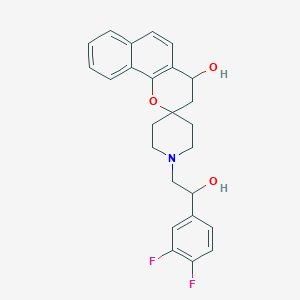

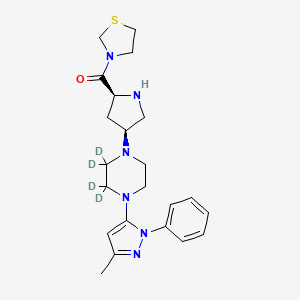
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
